Isopropyl 2,2,3,3-tetrafluoropropyl carbonate

Synthesis methodology Transesterification Fluorinated carbonate

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1980035-67-3) is a partially fluorinated asymmetric carbonate ester with the molecular formula C₇H₁₀F₄O₃ and a molecular weight of 218.15 g/mol. It belongs to the class of alkyl 2,2,3,3-tetrafluoropropyl carbonates, which are investigated as high-voltage-stable co-solvents or additives in non-aqueous lithium-ion battery electrolytes due to the electron-withdrawing effect of the tetrafluoropropyl moiety that raises oxidative stability.

Molecular Formula C7H10F4O3
Molecular Weight 218.15 g/mol
Cat. No. B12083836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2,2,3,3-tetrafluoropropyl carbonate
Molecular FormulaC7H10F4O3
Molecular Weight218.15 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCC(C(F)F)(F)F
InChIInChI=1S/C7H10F4O3/c1-4(2)14-6(12)13-3-7(10,11)5(8)9/h4-5H,3H2,1-2H3
InChIKeyOVIKCIBOASSNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 2,2,3,3-tetrafluoropropyl carbonate: Fluorinated Carbonate Ester for Lithium-Ion Battery Electrolyte Research


Isopropyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1980035-67-3) is a partially fluorinated asymmetric carbonate ester with the molecular formula C₇H₁₀F₄O₃ and a molecular weight of 218.15 g/mol . It belongs to the class of alkyl 2,2,3,3-tetrafluoropropyl carbonates, which are investigated as high-voltage-stable co-solvents or additives in non-aqueous lithium-ion battery electrolytes due to the electron-withdrawing effect of the tetrafluoropropyl moiety that raises oxidative stability [1]. The compound is commercially available at ≥98% purity for research use .

Why Alkyl 2,2,3,3-tetrafluoropropyl Carbonates Cannot Be Interchanged in Electrolyte Formulations


Although methyl, ethyl, propyl, and isopropyl 2,2,3,3-tetrafluoropropyl carbonates share the same fluorinated tail, the choice of the alkyl head group produces meaningful divergences in physical properties, synthesis efficiency, and electrochemical behavior that matter for procurement. The transesterification degree with titanium(IV) alkoxides follows the series (i-PrO)₄Ti > (EtO)₄Ti > (BuO)₄Ti, directly impacting synthesis yield of the corresponding alkyl carbonate [1]. Moreover, variations in molecular weight (190–326 g/mol across the series), predicted boiling point, density, and refractive index alter solvent viscosity, volatility, and wettability in electrolyte formulations . Substituting without experimental validation risks compromising SEI formation, cycling stability, and high-voltage tolerance documented in patent literature for specific alkyl derivatives [2].

Quantitative Differentiation Evidence for Isopropyl 2,2,3,3-tetrafluoropropyl carbonate Against Closest Analogs


Superior Transesterification Efficiency with Titanium(IV) Isopropoxide vs. Ethoxide and Butoxide

In the synthesis of alkyl 2,2,3,3-tetrafluoropropyl carbonates via transesterification of commercial titanium(IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol followed by reaction with diphenyl carbonate, the degree of transesterification decreases in the order (i-PrO)₄Ti > (EtO)₄Ti > (BuO)₄Ti and does not exceed 68% [1]. This means that titanium(IV) isopropoxide provides the highest conversion among the three alkoxides tested, favoring the formation of the isopropyl derivative over the ethyl and butyl analogs under identical conditions.

Synthesis methodology Transesterification Fluorinated carbonate

Intermediate Molecular Weight and Predicted Boiling Point Compared to Methyl and Bis Analogs

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate (MW 218.15 g/mol) occupies an intermediate position in the alkyl tetrafluoropropyl carbonate series between the methyl analog (MW 190.09 g/mol, predicted bp 124.2±40.0 °C, density 1.328±0.06 g/cm³, nD 1.3450) and the bis(2,2,3,3-tetrafluoropropyl) carbonate (MW 290.11 g/mol, bp 85 °C at 18 Torr, density 1.592 g/cm³) . The isopropyl derivative, with a calculated LogP of 2.45 , is expected to be less volatile than the methyl analog (lower vapor pressure loss in open electrolyte cells) while maintaining lower viscosity than the bis analog, making it a candidate for electrolyte co-solvent applications requiring a balance of volatility and wetting behavior.

Physicochemical properties Electrolyte solvent Volatility

High-Voltage Electrolyte Stability: Class-Level Evidence from Methyl and Ethyl Analog Patents

Patents assigned to Dow Global Technologies LLC demonstrate that battery electrolyte solutions containing at least 10 wt% of methyl or ethyl 2,2,3,3-tetrafluoropropyl carbonate are highly stable when used with cathode materials operating at ≥4.5 V vs. Li/Li⁺, delivering excellent cycling stability and initial specific discharge capacities exceeding 270 mAh/g at ~4.6 V [1][2]. While the isopropyl derivative is not explicitly claimed in these patents, the presence of the same electron-withdrawing 2,2,3,3-tetrafluoropropyl group is expected to confer comparable oxidative stability by raising the HOMO-LUMO gap relative to non-fluorinated carbonate solvents (class-level inference). The branched isopropyl group may further influence SEI composition and interfacial impedance compared to linear methyl or ethyl analogs, a hypothesis that requires experimental validation.

Lithium-ion battery Electrolyte additive Oxidative stability

Storage and Thermal Stability: Requirement for Refrigerated Storage Indicates Limited Ambient Stability

Vendor specifications for isopropyl 2,2,3,3-tetrafluoropropyl carbonate require refrigerated storage at -4 °C for 1–2 weeks or -20 °C for longer storage periods, indicating that the compound has limited stability at ambient temperature . This sensitivity is consistent with the known hydrolytic lability of the carbonate ester functional group, which can undergo hydrolysis to isopropanol and 2,2,3,3-tetrafluoropropanol under aqueous acidic or basic conditions . The methyl analog (Thermo Scientific/Alfa Aesar, 99% purity) does not list similarly stringent temperature requirements on its available datasheet, though this may reflect differences in vendor disclosure rather than inherent stability differences . Researchers must account for cold-chain logistics in procurement planning.

Chemical stability Storage conditions Hydrolytic sensitivity

Structural Isomerism: Isopropyl vs. Propyl Carbonate – Identical Molecular Weight but Divergent Branching

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate and propyl 2,2,3,3-tetrafluoropropyl carbonate share the identical molecular formula (C₇H₁₀F₄O₃) and molecular weight (218.15 g/mol) but differ in the connectivity of the alkyl group: branched isopropyl (–CH(CH₃)₂) vs. linear n-propyl (–CH₂CH₂CH₃) [1]. This constitutional isomerism is expected to produce measurable differences in boiling point (branched isomers typically have lower boiling points due to reduced surface area for van der Waals interactions), viscosity, and steric hindrance around the carbonate carbonyl, which can affect transesterification rates and SEI-forming reactions in battery electrolytes. No published direct head-to-head comparison of the two isomers exists; this represents a research gap.

Structural isomer Branching effect Solvent properties

Recommended Research and Industrial Application Scenarios for Isopropyl 2,2,3,3-tetrafluoropropyl carbonate


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent Screening (≥4.5 V vs. Li/Li⁺)

Based on the class-level evidence that alkyl 2,2,3,3-tetrafluoropropyl carbonates maintain electrolyte stability at cathode operating potentials of 4.5 V and above [1], isopropyl 2,2,3,3-tetrafluoropropyl carbonate should be prioritized for systematic co-solvent screening studies in high-voltage Li-ion cells (e.g., LiCoO₂, NMC811 cathodes). Its intermediate molecular weight and predicted moderate volatility make it a candidate for electrolyte formulations requiring a balance between low volatility (to prevent dry-out) and low viscosity (to maintain ionic conductivity). Researchers should benchmark it against the methyl and ethyl analogs using identical cell configurations, measuring capacity retention over 200+ cycles at 4.5–4.6 V cutoff.

Structure–Property Relationship Studies on Alkyl Branching Effects in SEI Formation

The isopropyl derivative, by virtue of its branched alkyl group, offers a distinct steric and electronic environment around the carbonate carbonyl compared to the linear methyl, ethyl, and n-propyl analogs . This makes it a valuable probe molecule for fundamental studies investigating how alkyl group architecture influences solid electrolyte interphase (SEI) composition, thickness, and impedance on graphite or silicon-based anodes. Procurement of the isopropyl isomer specifically enables head-to-head comparison with the n-propyl isomer (identical MW, different branching) to isolate the effect of alkyl branching on interfacial electrochemistry.

Synthetic Method Development Leveraging Titanium(IV) Isopropoxide Chemistry

The finding that titanium(IV) isopropoxide shows the highest transesterification degree in the series (i-PrO)₄Ti > (EtO)₄Ti > (BuO)₄Ti [2] provides a synthesis rationale for prioritizing the isopropyl derivative when scaling up production via the titanium alkoxide route. Process chemistry laboratories developing multi-gram or kilogram-scale syntheses of fluorinated carbonates can exploit this reactivity advantage to maximize yield and minimize byproduct formation, using isopropyl 2,2,3,3-tetrafluoropropyl carbonate as the target compound for reaction optimization studies.

Fluorinated Building Block for Medicinal Chemistry and Agrochemical Intermediates

Beyond battery applications, isopropyl 2,2,3,3-tetrafluoropropyl carbonate can serve as a protected synthon for introducing the 2,2,3,3-tetrafluoropropoxy group into target molecules via transesterification or nucleophilic substitution. The isopropyl carbonate ester offers a distinct leaving group profile (isopropoxide) compared to methyl or ethyl carbonates, which may be advantageous in reactions requiring milder deprotection conditions or different solubility characteristics in organic solvents . This positions the compound as a specialty intermediate for medicinal chemistry and agrochemical research programs exploring fluorinated motifs.

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